

Synthesis of 4-Bromo-3,5-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3,5-difluorophenol

Cat. No.: B1277710

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the viable synthetic pathways for **4-Bromo-3,5-difluorophenol**, a key intermediate in the development of advanced materials and pharmaceuticals.^{[1][2]} This document provides a comprehensive overview of the most plausible synthesis routes, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Executive Summary

4-Bromo-3,5-difluorophenol is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through two primary routes: the direct electrophilic bromination of 3,5-difluorophenol and the diazotization of 4-bromo-3,5-difluoroaniline followed by hydrolysis. Both pathways offer distinct advantages and considerations. This guide provides a detailed examination of both methodologies, enabling researchers to select and implement the most suitable process for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Appearance	Melting Point (°C)
4-Bromo-3,5-difluorophenol	C ₆ H ₃ BrF ₂ O	208.99	130191-91-2	Not specified	74
3,5-Difluorophenol	C ₆ H ₄ F ₂ O	130.09	2713-34-0	Not specified	Not specified
4-Bromo-3,5-difluoroaniline	C ₆ H ₄ BrF ₂ N	208.01	203302-95-8	White to light gray powder	97 - 102

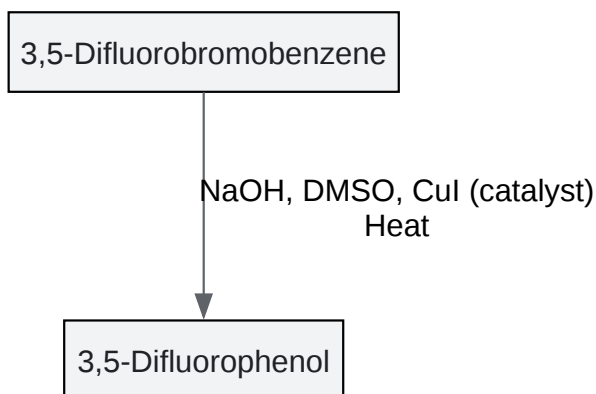
Synthetic Pathways

Two principal synthetic pathways for the preparation of **4-Bromo-3,5-difluorophenol** have been identified and are detailed below.

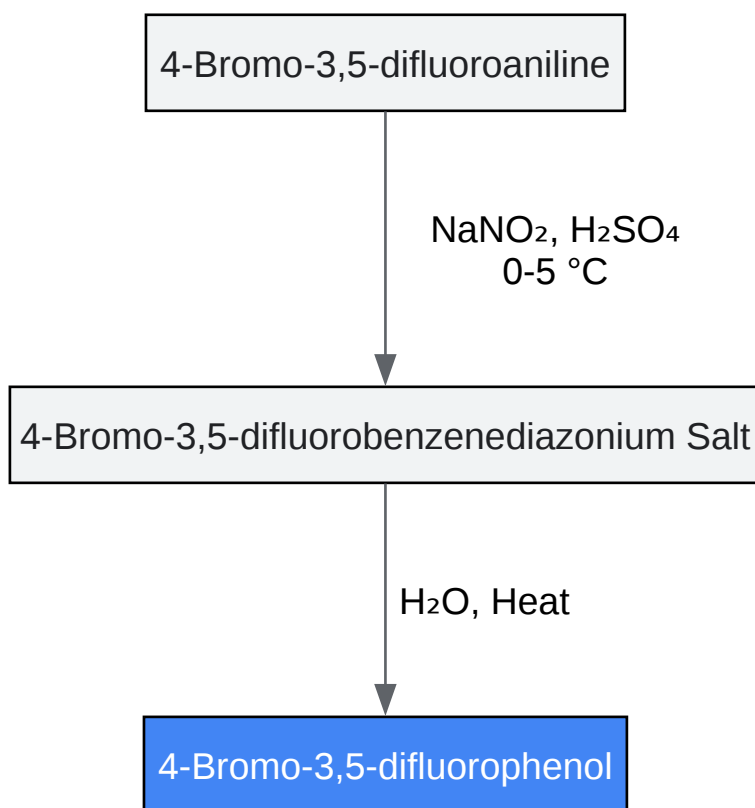
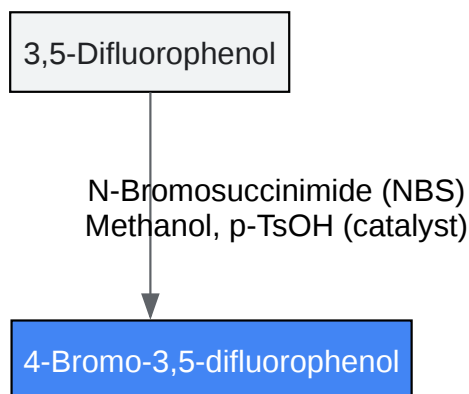
Pathway A: Electrophilic Bromination of 3,5-Difluorophenol

This pathway involves the direct bromination of commercially available or synthesized 3,5-difluorophenol. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to the presence of the two fluorine atoms, the para position is sterically and electronically favored for bromination.

Synthesis of 3,5-Difluorophenol (Starting Material)



Bromination



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References

- 1. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
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